Glycoprotein IIb Fragment (300-312)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycoprotein IIb Fragment (300-312) is a peptide compound with the sequence GDGRHDLLVGAPL. It is a fragment of the platelet membrane glycoprotein IIb, which plays a crucial role in platelet aggregation and adhesion. This fragment has been shown to inhibit the aggregation of washed human platelets and the adhesion of stimulated platelets to fibrinogen, fibronectin, vitronectin, and von Willebrand factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycoprotein IIb Fragment (300-312) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for Glycoprotein IIb Fragment (300-312) are not widely documented, the general approach involves large-scale SPPS, followed by purification and quality control processes to ensure high purity and consistency of the peptide product.
Chemical Reactions Analysis
Types of Reactions: Glycoprotein IIb Fragment (300-312) primarily undergoes peptide bond formation and cleavage reactions during its synthesis and degradation. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove protecting groups during SPPS.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Cleavage: The final peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Major Products: The primary product of these reactions is the Glycoprotein IIb Fragment (300-312) peptide itself. By-products may include truncated or misfolded peptides, which are typically removed during purification.
Scientific Research Applications
Mechanism of Action
Glycoprotein IIb Fragment (300-312) exerts its effects by inhibiting the interaction between glycoprotein IIb/IIIa and adhesive ligands such as fibrinogen, fibronectin, vitronectin, and von Willebrand factor. This inhibition prevents platelet aggregation and adhesion, thereby reducing the formation of thrombi . The molecular targets involved include the glycoprotein IIb/IIIa receptor complex on the platelet surface .
Comparison with Similar Compounds
Glycoprotein IIIa Fragment: Another fragment of the glycoprotein IIb/IIIa complex, involved in similar platelet functions.
Eptifibatide: A cyclic heptapeptide that inhibits glycoprotein IIb/IIIa and is used as an antiplatelet agent.
Tirofiban: A non-peptide glycoprotein IIb/IIIa inhibitor used to prevent platelet aggregation.
Uniqueness: Glycoprotein IIb Fragment (300-312) is unique in its specific sequence and its ability to selectively inhibit platelet aggregation and adhesion without affecting other platelet functions. This specificity makes it a valuable tool in research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H94N18O18/c1-27(2)16-34(49(85)70-35(17-28(3)4)52(88)74-46(30(7)8)54(90)64-24-42(77)66-31(9)55(91)75-15-11-13-40(75)53(89)73-39(56(92)93)18-29(5)6)69-51(87)38(21-45(81)82)72-50(86)36(19-32-23-61-26-65-32)71-48(84)33(12-10-14-62-57(59)60)67-43(78)25-63-47(83)37(20-44(79)80)68-41(76)22-58/h23,26-31,33-40,46H,10-22,24-25,58H2,1-9H3,(H,61,65)(H,63,83)(H,64,90)(H,66,77)(H,67,78)(H,68,76)(H,69,87)(H,70,85)(H,71,84)(H,72,86)(H,73,89)(H,74,88)(H,79,80)(H,81,82)(H,92,93)(H4,59,60,62)/t31-,33-,34-,35-,36-,37-,38-,39-,40-,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXVRZSKJITZRV-MEUOEAALSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H94N18O18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1319.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.